Cas no 66323-46-4 (3'-Azido-2',3'-dideoxyguanosine)

3'-Azido-2',3'-dideoxyguanosine 化学的及び物理的性質
名前と識別子
-
- 3'-azido-2'-3'-dideoxyguanosine
- 3'-AZIDO-2',3'-DIDEOXYGUANOSINE
- 2',3'-dideoxy-3'azidoguanosine
- 3'-AZIDO-2'-DEOXY-D-GUANOSINE
- AZG
- AZddGuo
- RFS-457
- 2-AMINO-9-[(2R,4S,5S)-4-AZIDO-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE
- 2-amino-9-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- 2-amino-9-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
- Guanosine, 3'-azido-2',3'-dideoxy-
- 2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 66323-46-4
- 3'-Azido-ddG
- 2-amino-9-[(2S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-ol
- CHEMBL578448
- 3'-N3ddG
- A855657
- SCHEMBL15643042
- AZddG cpd
- 3'-Azido-2',3'-dideoxyguanosine
-
- インチ: InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1
- InChIKey: HETOJIJPBJGZFJ-KVQBGUIXSA-N
- ほほえんだ: C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 292.10300
- どういたいしつりょう: 292.103236
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.4
- トポロジー分子極性表面積: 129
じっけんとくせい
- PSA: 168.80000
- LogP: -0.30554
3'-Azido-2',3'-dideoxyguanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-283937-1 mg |
3'-Azido-2'-deoxyguanosine, |
66323-46-4 | 1mg |
¥1,279.00 | 2023-07-11 | ||
TRC | A212340-5mg |
3'-Azido-2',3'-dideoxyguanosine |
66323-46-4 | 5mg |
$ 1051.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-283937A-2 mg |
3'-Azido-2'-deoxyguanosine, |
66323-46-4 | 2mg |
¥2,256.00 | 2023-07-11 | ||
TRC | A212340-2.5mg |
3'-Azido-2',3'-dideoxyguanosine |
66323-46-4 | 2.5mg |
$ 500.00 | 2023-04-19 | ||
TRC | A212340-1mg |
3'-Azido-2',3'-dideoxyguanosine |
66323-46-4 | 1mg |
$ 322.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-283937A-2mg |
3'-Azido-2'-deoxyguanosine, |
66323-46-4 | 2mg |
¥2256.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-283937-1mg |
3'-Azido-2'-deoxyguanosine, |
66323-46-4 | 1mg |
¥1279.00 | 2023-09-05 |
3'-Azido-2',3'-dideoxyguanosine 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
3'-Azido-2',3'-dideoxyguanosineに関する追加情報
Introduction to 3'-Azido-2',3'-dideoxyguanosine (CAS No. 66323-46-4)
3'-Azido-2',3'-dideoxyguanosine, identified by the Chemical Abstracts Service Number (CAS No.) 66323-46-4, is a specialized nucleoside analog that has garnered significant attention in the field of pharmaceutical chemistry and molecular biology. This compound belongs to the family of antiviral agents, specifically designed to interfere with viral replication processes. Its unique structural configuration, featuring an azido group at the 3' position and a dideoxy modification, makes it a potent candidate for inhibiting enzymes critical to viral polymerization, such as reverse transcriptase.
The significance of 3'-Azido-2',3'-dideoxyguanosine lies in its mechanism of action, which targets the synthesis of viral DNA by blocking the formation of essential phosphodiester bonds. This mechanism is particularly relevant in the context of HIV/AIDS research, where nucleoside analogs have been foundational in the development of antiretroviral therapies. Recent studies have highlighted its potential in combination regimens, enhancing efficacy while reducing the likelihood of drug resistance.
One of the most compelling aspects of 3'-Azido-2',3'-dideoxyguanosine is its structural similarity to natural guanosine, which allows it to be readily incorporated into nascent viral DNA chains. However, due to its modified sugar backbone (the absence of hydroxyl groups at the 2' and 3' positions), it cannot be further elongated by viral polymerases. This premature termination effectively halts DNA synthesis, leading to the degradation of the viral genome and preventing further replication.
Recent advancements in synthetic chemistry have improved the yield and purity of CAS No. 66323-46-4, making it more feasible for large-scale pharmaceutical applications. Researchers have also explored derivatives of this compound, aiming to enhance its pharmacokinetic properties while maintaining or improving its antiviral activity. These modifications often involve optimizing solubility, stability, and bioavailability, which are critical factors in drug development.
The application of 3'-Azido-2',3'-dideoxyguanosine extends beyond HIV/AIDS treatment. Emerging research suggests its potential utility in combating other RNA viruses, such as hepatitis C and certain strains of influenza. The azido group at the 3' position serves as a versatile handle for further chemical modifications, enabling the design of novel therapeutic agents with tailored properties.
In clinical trials, CAS No. 66323-46-4 has demonstrated promising results when used in conjunction with other antiviral drugs. The synergistic effect observed in these trials underscores the importance of combination therapy in managing chronic viral infections. Furthermore, its ability to evade certain resistance mechanisms associated with existing treatments makes it a valuable addition to antiviral drug libraries.
The chemical synthesis of 3'-Azido-2',3'-dideoxyguanosine involves multi-step processes that require precise control over reaction conditions and reagent selection. Advanced techniques such as solid-phase synthesis and enzymatic catalysis have been employed to streamline production while ensuring high chemical purity. These methodologies are essential for meeting regulatory standards and ensuring patient safety.
From a molecular biology perspective, CAS No. 66323-46-4 serves as an important tool for studying viral replication pathways. Its incorporation into viral DNA provides insights into enzyme kinetics and drug resistance mechanisms, which are crucial for developing next-generation antiviral strategies. Additionally, its use in CRISPR-Cas systems has opened new avenues for gene editing applications.
The future prospects for 3'-Azido-2',3'-dideoxyguanosine are promising, with ongoing research focusing on expanding its therapeutic applications and optimizing its delivery systems. Nanotechnology-based formulations are being explored to enhance bioavailability and target specificity, potentially reducing side effects associated with systemic administration.
In conclusion, 3'-Azido-2',3'-dideoxyguanosine (CAS No. 66323-46-4) represents a significant advancement in antiviral chemotherapy. Its unique structural features and broad-spectrum activity make it a versatile tool for combating viral infections. As research continues to uncover new applications and refine production methods, this compound is poised to play an increasingly important role in global health efforts.
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